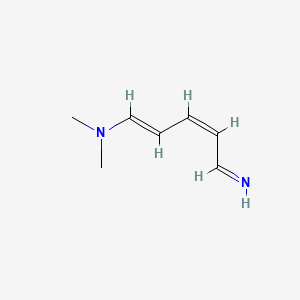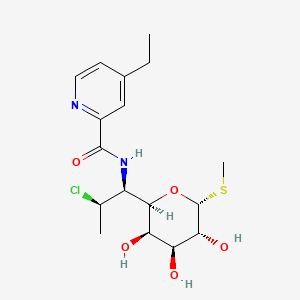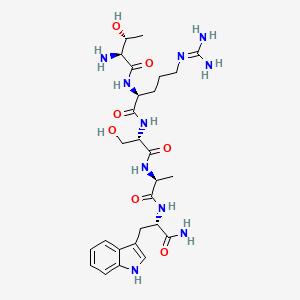
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol, or 2R-AEO for short, is a synthetic organic compound with potential applications in scientific research. It is a chiral molecule, meaning that it exists in two mirror-image forms, and it has been studied for its biochemical and physiological effects.
Mecanismo De Acción
2R-AEO has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an inhibitor of the enzyme COX-2. It does this by binding to the active site of the enzyme, blocking the enzyme from performing its normal function. This inhibition can have beneficial effects, such as preventing the metabolism of drugs or reducing inflammation.
Biochemical and Physiological Effects
2R-AEO has been found to have a number of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs, which can lead to increased drug concentrations in the body. It has also been found to reduce inflammation, as well as to inhibit the enzyme COX-2, which plays a role in inflammation and cancer. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2R-AEO has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal choice for research purposes. It is also a chiral molecule, meaning that it exists in two mirror-image forms, which can be useful for studying the effects of chirality on drug metabolism. However, it is important to note that 2R-AEO is a synthetic compound and its effects may not be the same as those of natural compounds. In addition, it is important to be aware of the potential toxicity of 2R-AEO, as it has been found to be toxic to some cell lines in vitro.
Direcciones Futuras
There are several potential future directions for research into 2R-AEO. One potential direction is to investigate its potential as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the enzyme COX-2. Another potential direction is to investigate its potential as a chiral building block for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects could be conducted, as well as its potential applications in drug delivery systems. Finally, further research into its toxicity and safety profile could be conducted, as well as its potential for use in clinical trials.
Métodos De Síntesis
2R-AEO can be synthesized by a multi-step process involving the reaction of 2-amino-2-chloroethanol with 1,2-oxazole-5-thione in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming a thioester intermediate and then converting it to the desired product. The reaction is typically carried out in an aqueous solution, with a temperature of around 80 degrees Celsius and a reaction time of around five hours.
Aplicaciones Científicas De Investigación
2R-AEO has been studied for its potential applications in scientific research. It has been used as a chiral building block for the synthesis of other compounds, and it has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
Propiedades
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2/t3-,4?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOACYTVOWKEX-SYPWQXSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Cl)[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/no-structure.png)






